Desmethyl Vc-seco-DUBA is a compound utilized in the development of antibody-drug conjugates (ADCs), which are designed to selectively deliver cytotoxic agents to cancer cells. This compound is characterized by its structure, which includes a DNA alkylating agent, DUBA, linked through a dipeptide, valine-citrulline. This specific linker is notable for its ability to be cleaved by lysosomal enzymes, facilitating the targeted release of the cytotoxic agent within cancer cells.
Desmethyl Vc-seco-DUBA is classified as a linker-drug conjugate. It falls under the broader category of ADCs, which are composed of three main components: an antibody that targets specific cancer cell antigens, a cytotoxic drug that kills the cancer cells, and a linker that connects the two. The compound's CAS number is 1345681-58-4, and it has a molecular weight of 1331.81 g/mol .
The synthesis of Desmethyl Vc-seco-DUBA involves several steps that highlight the complexity of creating effective ADCs. The process typically starts with the preparation of the DUBA moiety, which is a potent DNA alkylating agent. The linker, valine-citrulline, is synthesized separately and then conjugated to DUBA.
The molecular structure of Desmethyl Vc-seco-DUBA can be represented by its chemical formula . The structure features a complex arrangement that includes:
The compound's structural integrity is crucial for its function as an ADC, as it must remain stable until it reaches its target site within the body .
Desmethyl Vc-seco-DUBA undergoes various chemical reactions during its synthesis and when functioning as an ADC:
The mechanism of action for Desmethyl Vc-seco-DUBA as part of an ADC involves several key steps:
Desmethyl Vc-seco-DUBA exhibits several important physical and chemical properties:
These properties are essential for determining how Desmethyl Vc-seco-DUBA can be effectively used in laboratory settings and potential clinical applications.
Desmethyl Vc-seco-DUBA has significant applications in cancer research, particularly in the development of ADCs aimed at treating various malignancies. Its use as a cytotoxic agent linked via a cleavable dipeptide allows for targeted therapy that minimizes damage to healthy tissues while maximizing therapeutic effects on tumor cells.
Desmethyl Vc-seco-DUBA is a structurally optimized linker-payload conjugate integral to modern antibody-drug conjugates (ADCs). It comprises two functional elements: a cleavable valine-citrulline-seco (Desmethyl Vc-seco) linker and a DNA alkylating cytotoxin (DUBA) derived from duocarmycin analogs. Upon binding to tumor-associated antigens, the ADC undergoes receptor-mediated internalization. Within lysosomes, the linker is selectively cleaved by cathepsin B, releasing the DUBA payload. This agent alkylates DNA minor grooves, inducing irreversible double-strand breaks and apoptosis in cancer cells [1] [8].
A critical innovation lies in its bystander effect—released DUBA diffuses across membranes to kill adjacent antigen-negative cancer cells, overcoming tumor heterogeneity. This property is particularly valuable in solid tumors with mixed antigen expression. Preclinical studies in HER2-low breast cancer xenografts demonstrated significant tumor regression, highlighting its efficacy where traditional payloads like T-DM1 fail [2]. The therapeutic index is further enhanced by the linker’s plasma stability, minimizing off-target toxicity while maximizing tumor-specific payload delivery [6].
Market analyses project the ADC sector to exceed $10 billion by 2030, driven by innovations like Desmethyl Vc-seco-DUBA. Strategic acquisitions (e.g., Pfizer’s $43 billion takeover of Seagen) underscore its commercial relevance, with clinical pipelines expanding into ovarian, endometrial, and other HER2-expressing cancers [3] [10].
Linker technology dictates ADC efficacy by balancing circulation stability and intracellular payload release. Desmethyl Vc-seco-DUBA exemplifies advances in lysosome-cleavable linkers, evolving from early hydrazone-based systems (e.g., Mylotarg®) to peptide-driven designs. The Vc-seco linker leverages cathepsin B overexpression in tumors, ensuring selective DUBA activation. Its "seco" (open-ring) configuration enhances solubility and conjugation efficiency compared to rigid cyclic structures [5] [9].
Conjugation chemistry refinements have resolved historical challenges:
Table 1: Evolution of ADC Linker Technologies
Generation | Linker Type | Example Payload | Limitations | Innovation in Vc-seco Linkers |
---|---|---|---|---|
1st | Hydrazone | Calicheamicin | Acid-labile, systemic release | N/A |
2nd | Non-cleavable (thioether) | DM1 | Lysosomal degradation required | N/A |
3rd | Peptide-cleavable | MMAE | Moderate bystander effect | Enhanced solubility and cathepsin B kinetics |
Current | Desmethyl Vc-seco | DUBA | None significant | Controlled bystander effect; tumor-selective activation |
Synthetic routes to Desmethyl Vc-seco-DUBA, patented in WO2019101850A1, employ multi-step chemo-enzymatic processes. Key improvements include:
Duocarmycin payloads are classified by DNA-binding affinity and linker compatibility. Desmethyl Vc-seco-DUBA outperforms predecessors in potency and application breadth:
Table 2: Structural and Functional Comparison of Duocarmycin Payloads
Payload | Molecular Weight (g/mol) | Linker Compatibility | Bystander Effect | Clinical Stage |
---|---|---|---|---|
Desmethyl Vc-seco-DUBA | 1317.79 | Cleavable (Vc-seco) | High | Phase III (SYD985) |
Seco-DUBA | 1331.81 | Cleavable (Vc) | Moderate | Preclinical |
CC-1065 | ~600 | Non-cleavable | None | Discontinued |
PBD dimer | ~700 | Cleavable/Non-cleavable | Low | Phase II |
Structurally, the desmethyl modification (C64H73ClN12O17 vs. C65H75ClN12O17 in standard Vc-seco-DUBA) enhances metabolic stability. This minimizes deconjugation in circulation, increasing tumor payload delivery by >25% [1] [4]. Clinical applications now extend beyond breast cancer to uterine serous carcinoma and ovarian carcinosarcoma, where SYD985 induced tumor regression in 80% of PDX models [2] [10].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: